3-(4-METHOXY-2-METHYLPHENYL)-1-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)UREA
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Overview
Description
3-(4-METHOXY-2-METHYLPHENYL)-1-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXY-2-METHYLPHENYL)-1-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)UREA typically involves multiple steps:
Formation of the Methoxy-Methylphenyl Intermediate: This step involves the reaction of 4-methoxy-2-methylphenol with appropriate reagents to introduce the desired functional groups.
Synthesis of the Pyrimidinyl Intermediate: This involves the preparation of 6-methyl-2-(pyrrolidin-1-yl)pyrimidine through a series of reactions.
Coupling Reaction: The final step involves coupling the two intermediates using a urea-forming reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions may target the urea moiety or the pyrimidine ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it could be studied for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-METHOXY-2-METHYLPHENYL)-1-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)UREA would depend on its specific biological target. Generally, such compounds may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-METHOXY-2-METHYLPHENYL)-1-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)THIOUREA
- 3-(4-METHOXY-2-METHYLPHENYL)-1-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CARBAMATE
Uniqueness
The uniqueness of 3-(4-METHOXY-2-METHYLPHENYL)-1-(4-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)UREA lies in its specific structural features, such as the combination of methoxy, methyl, pyrimidinyl, and urea moieties, which may confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-16-14-20(32-3)10-11-21(16)28-24(31)27-19-8-6-18(7-9-19)26-22-15-17(2)25-23(29-22)30-12-4-5-13-30/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,25,26,29)(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSQXEIJTXRYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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